Cas no 2228428-87-1 (3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione)

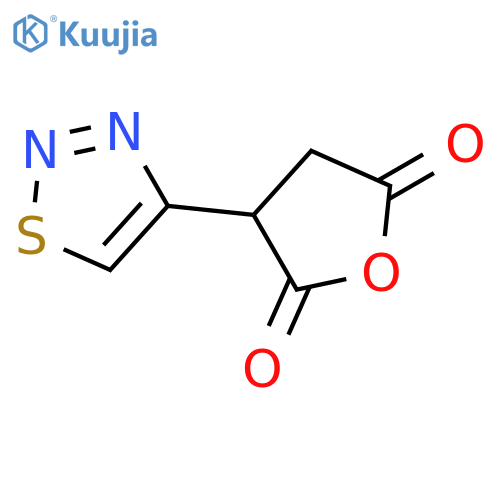

2228428-87-1 structure

商品名:3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione

- 2228428-87-1

- SCHEMBL8907293

- EN300-1783038

-

- インチ: 1S/C6H4N2O3S/c9-5-1-3(6(10)11-5)4-2-12-8-7-4/h2-3H,1H2

- InChIKey: QXPMMZIKAMMFCW-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2C(=O)OC(C2)=O)N=N1

計算された属性

- せいみつぶんしりょう: 183.99426317g/mol

- どういたいしつりょう: 183.99426317g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 97.4Ų

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1783038-0.05g |

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |

2228428-87-1 | 0.05g |

$1188.0 | 2023-09-19 | ||

| Enamine | EN300-1783038-10g |

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |

2228428-87-1 | 10g |

$6082.0 | 2023-09-19 | ||

| Enamine | EN300-1783038-2.5g |

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |

2228428-87-1 | 2.5g |

$2771.0 | 2023-09-19 | ||

| Enamine | EN300-1783038-5g |

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |

2228428-87-1 | 5g |

$4102.0 | 2023-09-19 | ||

| Enamine | EN300-1783038-5.0g |

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |

2228428-87-1 | 5g |

$4102.0 | 2023-06-02 | ||

| Enamine | EN300-1783038-1.0g |

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |

2228428-87-1 | 1g |

$1414.0 | 2023-06-02 | ||

| Enamine | EN300-1783038-0.5g |

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |

2228428-87-1 | 0.5g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1783038-0.1g |

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |

2228428-87-1 | 0.1g |

$1244.0 | 2023-09-19 | ||

| Enamine | EN300-1783038-10.0g |

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |

2228428-87-1 | 10g |

$6082.0 | 2023-06-02 | ||

| Enamine | EN300-1783038-0.25g |

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione |

2228428-87-1 | 0.25g |

$1300.0 | 2023-09-19 |

3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

2228428-87-1 (3-(1,2,3-thiadiazol-4-yl)oxolane-2,5-dione) 関連製品

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量